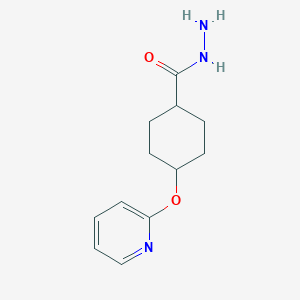
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a pyridin-2-yloxy group and a carboxylic acid hydrazide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-2-yloxycyclohexane-1-carbohydrazide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the pyridin-2-yloxy group: This step involves the reaction of cyclohexane with pyridin-2-ol in the presence of a suitable base to form the pyridin-2-yloxy-cyclohexane intermediate.
Carboxylation: The intermediate is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Hydrazide formation: Finally, the carboxylic acid is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反応の分析
Types of Reactions
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
科学的研究の応用
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 4-Pyridin-2-yloxycyclohexane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
類似化合物との比較
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide can be compared with other similar compounds, such as:
4-(Pyridin-2-yloxy)-cyclohexanecarboxylic acid: Lacks the hydrazide group, which may result in different chemical reactivity and biological activity.
cis-4-(Pyridin-2-yloxy)-cyclohexanecarboxylic acid methyl ester: Contains a methyl ester group instead of a hydrazide group, leading to variations in its chemical properties and applications.
trans-4-(Pyridin-2-yloxy)-cyclohexanecarboxylic acid hydrazide: The trans isomer may exhibit different stereochemical properties and biological activities compared to the cis isomer.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
4-pyridin-2-yloxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C12H17N3O2/c13-15-12(16)9-4-6-10(7-5-9)17-11-3-1-2-8-14-11/h1-3,8-10H,4-7,13H2,(H,15,16) |
InChIキー |
UPPAITGJPSHRNY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(=O)NN)OC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



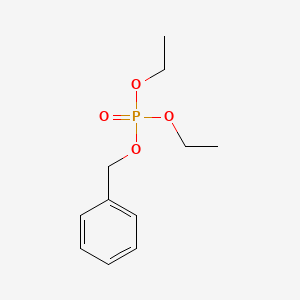
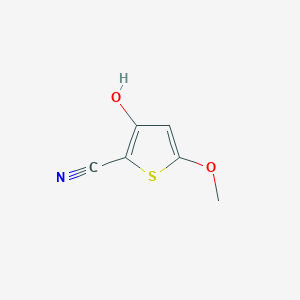
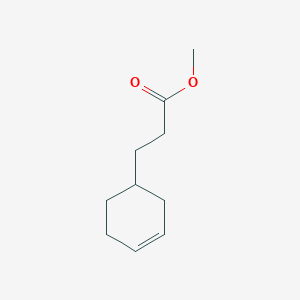



![[(2,4-Dioxoimidazolidin-1-yl)methyl]phosphonic acid](/img/structure/B8619013.png)



![2-[(4-Nitrophenoxy)methyl]quinoline](/img/structure/B8619048.png)
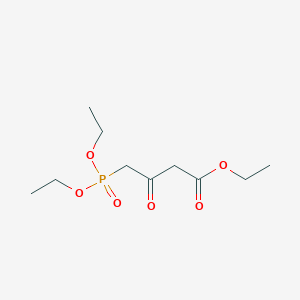
![2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B8619068.png)
